Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is synthesized through condensation reactions, with its structure characterized by various spectroscopic techniques and confirmed by single crystal X-ray diffraction (XRD) data. For instance, the compound's crystal system, space group, and unit cell parameters are meticulously determined, showcasing its molecular architecture. The compound exhibits weak C-H···O intermolecular interactions and aromatic π–π stacking interactions, forming a three-dimensional architecture. Notably, such compounds also demonstrate biological activities, although specific activities may vary (Sanjeevarayappa et al., 2015).
Reactivity and Binding Site Analysis
The chemical reactivity and potential binding sites of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives are analyzed through computational density functional theory (DFT) calculations. These studies provide insights into the electrophilic and nucleophilic nature of the molecules, helping in predicting their chemical behavior and interactions with biological targets (Kumara et al., 2017).
Biological Activity of Analogs
Derivatives containing the 1,3,4-oxadiazole ring, like the 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione, are synthesized and tested for antitumor activity. These compounds show promise in bioactivity screenings, indicating the potential of this compound and its analogs in therapeutic applications (Maftei et al., 2013).
Intermediates for Biologically Active Compounds
Compounds structurally related to this compound serve as crucial intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized and used as an intermediate in compounds such as crizotinib, highlighting the significance of these structures in pharmaceutical synthesis (Kong et al., 2016).
Mechanism of Action
- Transmetalation Mechanism : tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate likely undergoes transmetalation, a key step in Suzuki–Miyaura (SM) cross-coupling reactions . In SM coupling, palladium (Pd) coordinates with boron reagents (organoboron compounds) to form a Pd–C bond.
Mode of Action
Properties
IUPAC Name |
tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-11-9-14(10-12-21)16-20-19-15(23-16)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFMLZFLQRQWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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